molecular formula C19H21FN4O2S B2892469 3-Cyclopropyl-6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine CAS No. 2415540-90-6

3-Cyclopropyl-6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

Cat. No.: B2892469
CAS No.: 2415540-90-6
M. Wt: 388.46
InChI Key: LJJCVCBRGOGYEY-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound with a unique structure that combines a pyridazine ring, a fluorophenyl group, and a hexahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves multiple steps, starting with the preparation of the pyridazine and pyrrole intermediates. The key steps include:

    Cyclopropylation of Pyridazine: The pyridazine ring is functionalized with a cyclopropyl group using cyclopropyl bromide and a suitable base.

    Fluorophenyl Sulfonylation:

    Pyrrole Formation: The hexahydropyrrolo[3,4-c]pyrrole core is synthesized through a cyclization reaction involving the appropriate amine and aldehyde precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridazine and fluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Cyclopropyl-6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigated for its biological activity, including potential enzyme inhibition or receptor binding.

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Cyclopropylpyridazin-3-yl)-5-(2-chlorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
  • 2-(6-Cyclopropylpyridazin-3-yl)-5-(2-methylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Uniqueness

The uniqueness of 3-Cyclopropyl-6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine lies in its combination of a fluorophenyl group with a cyclopropyl-substituted pyridazine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(6-cyclopropylpyridazin-3-yl)-5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c20-16-3-1-2-4-18(16)27(25,26)24-11-14-9-23(10-15(14)12-24)19-8-7-17(21-22-19)13-5-6-13/h1-4,7-8,13-15H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJCVCBRGOGYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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